(E)-N-(2-(6-oxo-3-(1H-吡唑-1-基)嘧啶并-1(6H)-基)乙基)-2-苯乙烯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and possibly its IUPAC name.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
抗菌活性
由 3-氧代-2-(2-(4-磺酰胺苯基)腙)丁酸乙酯合成的化合物已针对各种细菌和真菌评估了其抗菌活性。本研究表明,这些化合物在开发新的抗菌剂方面具有潜力 (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019)。类似地,另一项针对新吡唑啉和吡唑衍生物(包括带有苯磺酰胺部分的衍生物)的研究显示,它们对革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌具有抗菌活性 (S. Y. Hassan, 2013)。
新型杂环化合物的合成
研究还集中在合成含有磺酰胺部分的新型杂环化合物,这些化合物可能用作抗菌剂。这包括吡喃、吡啶和嘧啶衍生物的合成,证明了这些化合物在生成具有可能治疗应用的新分子的多功能性 (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013)。
安全和危害
This would involve a study of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
属性
IUPAC Name |
(E)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-8-7-16(21-12-4-10-18-21)20-22(17)13-11-19-26(24,25)14-9-15-5-2-1-3-6-15/h1-10,12,14,19H,11,13H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQSDJMDBQVVPL-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。